Ocellatin-F1

Antimicrobial peptides Minimum inhibitory concentration Spectrum of activity

Ocellatin-F1 (fallaxin) is a 25-residue, C-terminally amidated, cationic antimicrobial peptide (AMP) isolated from the skin secretion of frogs of the genus Leptodactylus, notably L. labyrinthicus and L.

Molecular Formula
Molecular Weight
Cat. No. B1578487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcellatin-F1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ocellatin-F1: A Differentiated Amphibian Antimicrobial Peptide for Research Procurement


Ocellatin-F1 (fallaxin) is a 25-residue, C-terminally amidated, cationic antimicrobial peptide (AMP) isolated from the skin secretion of frogs of the genus Leptodactylus, notably L. labyrinthicus and L. fallax [1]. It belongs to the ocellatin family of amphibian AMPs and assumes an amphipathic α-helical conformation in membrane-mimetic environments, driving its membrane-disruptive mechanism of action [2]. Its primary sequence is identical to those of the co-isolated peptides ocellatin-LB1 (residues 1–22) and ocellatin-LB2 (residues 1–23) for the first 22 residues, but ocellatin-F1 uniquely carries an additional Asn-Lys-Leu (NKL) extension at the C-terminus, which directly underlies its differentiated biological profile [1].

Why Ocellatin-LB1 or -LB2 Cannot Substitute for Ocellatin-F1 in Experimental Workflows


Ocellatin-LB1 and ocellatin-LB2 share 100% sequence identity with the first 22 residues of ocellatin-F1, yet their truncated C-termini strip them of a critical Asn-Lys-Leu extension [1]. This three-residue difference is not trivial—it elevates the net charge from +1 to +2, increases helical stability, reshapes membrane topology, and expands the antimicrobial spectrum. Procuring the truncated analogs instead of full-length ocellatin-F1 will therefore yield fundamentally different biological outcomes: narrower pathogen coverage, orders-of-magnitude weaker membrane disruption, and loss of the structural features that underpin ocellatin-F1's unique activity tier [1][2]. The quantitative evidence below demonstrates that these peptides are not interchangeable reagents but distinct molecular entities with divergent experimental utility.

Quantitative Evidence Guide: Ocellatin-F1 Versus Closest Ocellatin Analogs


Broader Antimicrobial Spectrum: Activity Against Gram-Positive, Gram-Negative, and Fungal Pathogens Unlike Truncated Analogs

Ocellatin-F1 is the only peptide among the three ocellatins (LB1, LB2, F1) that is active against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Aggregatibacter actinomycetemcomitans), and fungi (Candida lusitaniae). Ocellatin-LB1 lacked activity against S. aureus entirely, while ocellatin-LB2 was active only against a single Gram-negative strain, A. actinomycetemcomitans [1]. Against A. actinomycetemcomitans, the peptide that all three inhibit, ocellatin-F1 exhibits an MIC approximately tenfold lower than those of ocellatin-LB1 and ocellatin-LB2 [1]; the database-confirmed MIC for ocellatin-LB2 against this strain is 210.04 µM [2].

Antimicrobial peptides Minimum inhibitory concentration Spectrum of activity

Superior Membrane Disruption: 48% Calcein Release at 1.57 mM vs. <2.16% for LB1 and LB2 at 7 mM

In calcein-loaded POPC vesicle leakage assays, ocellatin-F1 displays markedly stronger membrane-disruptive capacity at substantially lower concentrations than its truncated analogs [1]. At 1.57 mM ocellatin-F1 induces 48% dye release; ocellatin-LB1 and -LB2 at nearly fivefold higher concentrations (≈7 mM) produce under 2.16% release. At 6.28 mM ocellatin-F1 reaches 96% release, while ocellatin-LB1 and -LB2 at ≈20 mM plateau at only 48.5% and 30%, respectively [1]. This non-linear, cooperative leakage pattern for LB1 and LB2 contrasts with the rapid, potent disruption by F1, indicating distinct membrane interaction mechanisms.

Membrane disruption Dye leakage assay Pore formation POPC vesicles

Structural Differentiation: Stronger Helical Propensity and Bent Helix Conformation in Membrane Mimetics

NMR structures determined in TFE-d₂:H₂O (60:40), DPC-d₃₈, and SDS-d₂₅ micelles revealed that all three ocellatins adopt helical conformations, but with critical differences [1]. Ocellatin-F1 shows a more pronounced curvature in DPC micelles, where the concave face is lined with hydrophobic residues matching the micelle curvature [1]. In SDS micelles, ocellatin-F1 adopts an almost linear helix, distinct from LB1 and LB2 [1]. CD spectroscopy further demonstrates that ocellatin-F1 exhibits, on average, stronger helical propensities across membrane environments [2]. The differing C-terminal structural organization—absent in the truncated analogs—is directly linked to these conformational differences.

NMR spectroscopy Circular dichroism Alpha-helix Peptide conformation

Higher Cationic Charge Drives Enhanced Anionic Membrane Affinity: +2 Net Charge vs. +1 for LB1/LB2

Ocellatin-F1 carries four Lys residues and two Asp residues, yielding a net charge of +2 at physiological pH, whereas ocellatin-LB1 and -LB2 (three Lys, two Asp) have a net charge of +1 [1]. The extra Lys-24 near the C-terminus increases ocellatin-F1's affinity for anionic membranes, as demonstrated by isothermal titration calorimetry (ITC) [2]. Binding kinetics and thermodynamics assessed by surface plasmon resonance (SPR) and ITC confirm the affinity trend F1 >> LB1 ≥ LB2, which parallels the antimicrobial and membrane-disruption activity hierarchy [3]. This charge difference is a direct, quantifiable determinant of target engagement.

Isothermal titration calorimetry Surface plasmon resonance Peptide-membrane affinity Net charge

Synergistic Antiviral Activity with Bufotenine: A Unique Functional Dimension Absent in Truncated Analogs

While ocellatin-F1 alone exhibits negligible antiviral activity against rabies virus (Pasteur strain) in BHK-21 cells, its combination with sub-effective doses of the alkaloid bufotenine produces a marked synergistic inhibition of viral infection [1]. The natural skin secretion fraction containing ocellatin-F1 and residual alkaloids displayed antiviral activity; when pure synthetic ocellatin-F1 was tested alone, activity was lost, but it was regained upon adding bufotenine at concentrations below its individual IC₅₀ [1]. A tetrapeptide derived from ocellatin-F1, aligned to a putative viral glycoprotein-binding region, retained this synergistic antiviral capacity [1]. No comparable antiviral synergy has been reported for ocellatin-LB1 or -LB2, making this a unique functional property of the full-length F1 peptide.

Antiviral synergy Rabies virus Bufotenine BHK-21 cells

Best-Fit Research and Industrial Application Scenarios for Ocellatin-F1


Broad-Spectrum Antimicrobial Screening and Resistance Mitigation Programs

Ocellatin-F1 is the only member of its immediate analog group (LB1, LB2, F1) with confirmed activity across Gram-positive, Gram-negative, and fungal pathogens. Research groups screening natural AMPs for broad-spectrum leads or evaluating candidates against antibiotic-resistant S. aureus should specify full-length ocellatin-F1; truncated analogs lack Gram-positive coverage and would yield false-negative results in such screens [1].

Membrane Biophysics and Mechanistic Pore-Formation Studies

The orders-of-magnitude difference in membrane disruption potency—96% calcein release from POPC vesicles at 6.28 mM for F1 vs. only 30–48.5% at >3-fold higher concentrations for LB1/LB2—makes ocellatin-F1 the compelling choice for quantitative membrane permeabilization assays, pore-formation kinetics, and lipid-selectivity investigations where robust signal and mechanistic clarity are essential [1].

Antiviral Combination Therapy Discovery Targeting Rabies and Related Lyssaviruses

The demonstrated synergy between ocellatin-F1 and bufotenine against rabies virus in BHK-21 cells, including the retention of activity by an F1-derived tetrapeptide, positions this peptide as a unique research tool for antiviral combination screening. Procurement of ocellatin-F1 is necessary for replicating or extending these synergy findings; other ocellatin family members lack this validated antiviral interaction [2].

Structure-Activity Relationship (SAR) and Peptide Engineering Studies in the Ocellatin Family

Because ocellatin-F1 possesses the full C-terminal NKL extension that its analogs lack—the structural element responsible for increased charge, enhanced helicity, distinct membrane topology, and superior activity—it serves as the essential full-length reference sequence for SAR campaigns, alanine-scanning mutagenesis, or chimeric peptide design within the ocellatin family [3][4].

Quote Request

Request a Quote for Ocellatin-F1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.